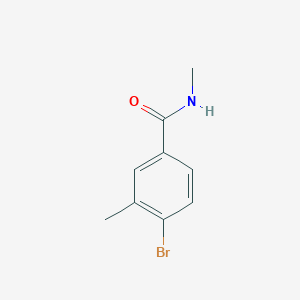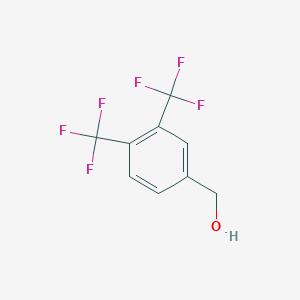
6-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid , have been extensively studied for their potential in treating cancer. These compounds can target cancer cells and may be involved in various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis . The specific attributes of This compound could be tailored to develop novel anticancer agents.
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, including bacteria and fungi . This makes This compound a valuable scaffold for developing new antimicrobial agents that could address the growing concern of antibiotic resistance.
Neurological Disorders
Indoles have been implicated in the treatment of various neurological disorders due to their ability to modulate neurotransmitter systemsThis compound could serve as a lead compound for the development of drugs targeting conditions like Alzheimer’s disease, Parkinson’s disease, and depression .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseasesThis compound could be utilized to synthesize compounds that mitigate inflammatory responses in conditions such as arthritis and inflammatory bowel disease .
Cardiovascular Diseases
Indole derivatives have shown promise in cardiovascular therapy by affecting pathways involved in heart diseaseThis compound may contribute to the synthesis of drugs that can help manage hypertension, atherosclerosis, and other cardiovascular conditions .
Diabetes Management
The potential of indole derivatives in managing diabetes has been explored, with some compounds exhibiting the ability to regulate blood glucose levelsThis compound could be investigated for its efficacy in diabetes treatment, possibly through insulin sensitization or protection of pancreatic beta cells .
Drug Synthesis and Design
This compound: serves as a versatile building block in the synthesis of complex drug molecules. Its indole ring system is a common feature in many pharmaceuticals, and its modification can lead to the discovery of drugs with improved efficacy and safety profiles .
Agricultural Chemicals
Indole derivatives are not only limited to medical applications but also extend to agriculture. They can be used to synthesize plant growth regulators and pesticidesThis compound might be used to develop compounds that enhance crop yield or protect plants from pests .
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
6-bromo-1-ethylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPGFRTIFRSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263683 | |
| Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240579-17-2 | |
| Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)




